Cys-mcMMAD -

Cys-mcMMAD

Catalog Number: EVT-1533669
CAS Number:
Molecular Formula: C54H84N8O11S2
Molecular Weight: 1085.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Monomethyl auristatin D (MMAD), a potent tubulin inhibitor, is a toxin payload and antibody drug conjugate.  ADCs For comparison purposes, the ADC A1 -mc-MMAD and/or A1 -vc-MMAD were used. The linker payload, mc-MMAD (6-maleimidocaproyl-monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule. The linker payload mc- Val-Cit-PABA-MMAD or vc-MMAD (maleimidocapronic -valine-citruline-p- aminobenzyloxycarbonyl- monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule (Antibody-drug conjugates Patent: WO 2013068874 A1). 
Synthesis Analysis

Methods and Technical Details

The synthesis of Cys-mcMMAD involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:

  1. Formation of the Cyclopropyl Ring: This is achieved through cyclopropanation reactions involving alkenes and diazo compounds.
  2. Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  3. Coupling with Cysteine Derivatives: The final step involves coupling the cyclopropyl-methoxy intermediate with cysteine derivatives through peptide coupling techniques, often utilizing coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to facilitate bond formation.

These steps require careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

Cys-mcMMAD features a unique molecular structure characterized by a cyclopropyl ring, a methoxy group, and an amino acid moiety derived from cysteine. The molecular formula can be represented as C12H18N2O2SC_{12}H_{18}N_2O_2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to determine its conformation in solution and solid-state forms. These analyses reveal critical information about bond angles, torsional strain within the cyclopropyl ring, and interactions between functional groups.

Chemical Reactions Analysis

Reactions and Technical Details

Cys-mcMMAD can participate in various chemical reactions due to its functional groups. Notable reactions include:

  1. Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions under basic conditions to introduce other substituents.
  2. Oxidation Reactions: The thiol group from cysteine can be oxidized to form disulfides or sulfenic acids under oxidative conditions.
  3. Peptide Bond Formation: Cys-mcMMAD can react with other amino acids or peptides to form larger peptide chains through standard peptide coupling methods.

These reactions are essential for modifying Cys-mcMMAD to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

Process and Data

The mechanism of action of Cys-mcMMAD is primarily related to its interaction with specific biological targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

For example, it could modulate signaling pathways by affecting protein-protein interactions or enzyme activity through competitive inhibition. Detailed mechanistic studies typically involve:

  1. Binding Affinity Assessments: Using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the binding interactions with target proteins.
  2. Cellular Assays: Evaluating the biological effects on cell lines to determine changes in proliferation, apoptosis, or other cellular processes upon treatment with Cys-mcMMAD.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cys-mcMMAD exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 250 g/mol.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide (DMSO) but less soluble in non-polar solvents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range suitable for small organic compounds.
  • Stability: The compound shows stability under neutral pH conditions but may degrade under extreme acidic or basic environments.

These properties are crucial for understanding how Cys-mcMMAD behaves in biological systems and during storage.

Applications

Scientific Uses

Cys-mcMMAD has potential applications in various scientific fields:

  1. Drug Development: Due to its structural characteristics and biological activity, it may serve as a lead compound for developing new therapeutics targeting specific diseases.
  2. Biochemical Research: It can be utilized as a tool compound to study enzyme functions or signaling pathways in cellular models.
  3. Chemical Biology: Researchers may explore its utility in probing protein interactions or modifying biomolecules for therapeutic purposes.
Introduction to Antibody-Drug Conjugates (ADCs) and Cys-mcMMAD

Overview of ADC Therapeutics: Principles and Design

Antibody-Drug Conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics designed to synergize the antigen-specific targeting of monoclonal antibodies with the potent cytotoxic activity of small-molecule payloads. This "magic bullet" concept, first proposed by Paul Ehrlich in 1913, aims to maximize tumor killing while minimizing off-target toxicity through precise drug delivery [9]. Structurally, ADCs comprise three essential components: 1) A monoclonal antibody (mAb) directed against a tumor-associated surface antigen; 2) A chemically potent cytotoxic payload; and 3) A specialized linker that covalently connects the payload to the antibody [2] [6]. The clinical impact of ADCs is underscored by the approval of 15 agents since 2000, with hundreds more in development pipelines globally [9].

The therapeutic efficacy of ADCs relies on a multi-step mechanism: Antigen binding on cancer cells triggers receptor-mediated internalization, followed by lysosomal trafficking where linker cleavage releases the cytotoxic payload. This strategy achieves selective tumor eradication while sparing healthy tissues expressing lower antigen levels [2] [7]. Critical design parameters include target antigen selection (tumor-specific overexpression and efficient internalization), antibody characteristics (affinity, immunogenicity), linker stability, payload potency, and the drug-to-antibody ratio (DAR)—which profoundly influences pharmacokinetics, efficacy, and toxicity profiles [7] [9].

Table 1: Key Components of Clinically Approved ADCs Utilizing Tubulin Inhibitors

ADC (Trade Name)TargetLinker TypePayloadAverage DAR
Brentuximab vedotin (Adcetris®)CD30Cleavable (mc-VC-PABC)MMAE4.0
Trastuzumab emtansine (Kadcyla®)HER2Non-cleavable (SMCC)DM13.5
Enfortumab vedotin (Padcev®)Nectin-4Cleavable (mc-VC-PABC)MMAE3.8
Polatuzumab vedotin (Polivy®)CD79BCleavable (mc-VC-PABC)MMAE3.5
Sacituzumab govitecan (Trodelvy®)Trop-2Cleavable (CL2A)SN-387.6

Role of Linker-Drug Conjugates in Targeted Cancer Therapy

Linker-drug conjugates serve as the critical bridge between antibody carriers and cytotoxic payloads, determining ADC stability during systemic circulation and payload release efficiency within tumor cells. Linkers are broadly classified into cleavable and non-cleavable categories based on their release mechanisms. Cleavable linkers exploit physiological differences between circulation and tumor microenvironments—such as acidic pH (hydrazone linkers), intracellular glutathione levels (disulfide linkers), or lysosomal protease activity (dipeptide linkers). Non-cleavable linkers require complete antibody degradation to release payload-linker adducts, often reducing bystander effects but potentially enhancing tumor specificity [10].

The maleimidocaproyl (mc) linker represents an advanced technology platform designed to address limitations of early linkers. Maleimide groups undergo cysteine-specific conjugation via Michael addition to sulfhydryl groups on partially reduced antibody interchain disulfides, enabling precise control over DAR and conjugate homogeneity [10]. This chemistry provides superior circulatory stability compared to early hydrazone linkers (e.g., gemtuzumab ozogamicin’s linker), which suffered from premature payload release contributing to systemic toxicity [7] [10]. However, a recognized limitation involves potential retro-Michael reactions where maleimide-thiol adducts can dissociate in plasma, leading to payload loss and reduced efficacy. Recent innovations focus on next-generation maleimide alternatives like bromomaleimides or maleimidomethyl cyclohexane-1-carboxylate (MCC) to improve stability [10].

Cys-mcMMAD: Classification and Significance in ADC Development

Cys-mcMMAD is a prefabricated linker-payload conjugate specifically engineered for cysteine-directed antibody conjugation. Its structure integrates three functional elements: 1) A maleimidocaproyl (mc) linker terminating in a maleimide group for thiol coupling; 2) A caproyl spacer enhancing hydrophilicity and reducing aggregation; and 3) Monomethyl auristatin D (MMAD)—a potent tubulin polymerization inhibitor [8]. The molecular formula is C₅₄H₈₄N₈O₁₁S₂, with a molecular weight of 1085.42 g/mol . Chemically, MMAD belongs to the auristatin class of cytotoxic agents, structurally analogous to MMAE and MMAF but featuring distinct pharmacological properties [8].

The significance of Cys-mcMMAD lies in its dual strategic roles:

  • Tubulin-Targeted Cytotoxicity: MMAD inhibits microtubule assembly by binding to tubulin at the vinca domain, disrupting mitotic spindle formation and inducing G2/M cell cycle arrest and apoptosis. Its potency (IC₅₀ in sub-nanomolar range) enables tumor cell killing at low intracellular concentrations [8].
  • Optimized Bioconjugation: The mc linker enables site-specific conjugation to engineered cysteine residues on antibodies, facilitating homogeneous ADC preparations with defined DAR values—crucial for batch consistency and therapeutic predictability [10]. Its structural design balances stability during circulation with efficient payload release in lysosomal compartments.

Table 2: Structural and Functional Properties of Cys-mcMMAD

PropertySpecificationFunctional Implication
Molecular Weight1085.42 g/molOptimal size for payload delivery
Chemical FormulaC₅₄H₈₄N₈O₁₁S₂Auristatin core with mc linker
Payload ClassTubulin inhibitor (Auristatin)Disrupts microtubule dynamics
Conjugation ChemistryMaleimide-thiol couplingSite-specific cysteine conjugation
SolubilitySoluble in DMSO (200 mg/mL)Formulation flexibility for ADC synthesis
Storage Stability-20°C, desiccated, protected from lightPreserves maleimide reactivity

Cys-mcMMAD exemplifies the evolution toward modular linker-payload platforms that streamline ADC manufacturing. Its application extends beyond traditional single-payload ADCs into next-generation constructs such as dual-payload ADCs (e.g., combining tubulin inhibitors with DNA-damaging agents). These innovative configurations aim to overcome drug resistance mechanisms and enhance tumor cell killing through synergistic action [5]. However, challenges persist regarding hydrophobicity-driven aggregation at higher DARs and the need for rigorous analytical controls during conjugation to ensure product homogeneity [7] [10]. Ongoing research focuses on optimizing linker hydrophilicity (e.g., polyethylene glycol incorporation) and developing novel conjugation chemistries to further enhance the therapeutic index of mcMMAD-based ADCs [10].

Properties

Product Name

Cys-mcMMAD

Molecular Formula

C54H84N8O11S2

Molecular Weight

1085.42

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.